1H-Pyrrole-3-carboxamide

Description

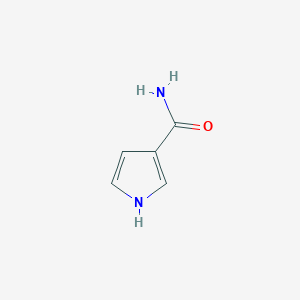

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIAIDKXNKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597778 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-36-4 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1H-Pyrrole-3-carboxamide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring system is of paramount importance, constituting the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] This guide focuses on a key derivative, 1H-Pyrrole-3-carboxamide , a molecule that, while simple in structure, represents a foundational building block for a diverse array of complex and biologically active compounds.

The significance of the pyrrole-3-carboxamide moiety is underscored by its presence in blockbuster drugs and critical clinical candidates. It serves as a versatile scaffold that allows for substitution and modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Its derivatives have been successfully developed as inhibitors for a range of biological targets, including protein kinases, phosphodiesterases, and epigenetic modulators.[3][4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core properties of this compound. Moving beyond a simple data sheet, this guide offers insights into its synthesis, reactivity, and characterization, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound is an aromatic heterocycle featuring a five-membered pyrrole ring substituted at the 3-position with a primary carboxamide group. This arrangement of atoms imparts a specific set of properties crucial for its chemical behavior and potential molecular interactions.

Experimental Protocol: Representative Synthesis

This protocol describes a reliable method for obtaining the target compound.

Step 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate (Intermediate)

This step is based on the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and an ammonia source.

-

Reagents and Equipment:

-

Ethyl acetoacetate

-

Chloroacetaldehyde (or a suitable precursor)

-

Ammonium acetate

-

Ethanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in ethanol.

-

Stir the mixture at room temperature until the solids dissolve.

-

Slowly add chloroacetaldehyde (1.0 eq) to the mixture. Causality: The slow addition controls the initial exothermic reaction between the amine and the aldehyde.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps that form the aromatic pyrrole ring.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 1H-pyrrole-3-carboxylate.

-

Step 2: Ammonolysis of the Ester to this compound

This step converts the stable ethyl ester intermediate into the final primary amide.

-

Reagents and Equipment:

-

Ethyl 1H-pyrrole-3-carboxylate (from Step 1)

-

Ammonia solution (e.g., 7N in Methanol)

-

Sealed pressure vessel or heavy-walled sealed tube

-

Heating source (oil bath)

-

-

Procedure:

-

Place ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in a pressure vessel.

-

Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq). Causality: A large excess of ammonia is required to drive the equilibrium towards the amide product and minimize side reactions.

-

Seal the vessel securely. Trustworthiness: This is a self-validating step. The reaction must be performed in a sealed vessel designed for pressure to contain the ammonia and solvent at elevated temperatures, ensuring safety and reaction efficiency.

-

Heat the mixture to 80-100 °C for 12-24 hours.

-

Cool the vessel completely to room temperature (or below) before opening.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Spectroscopic Characterization: A Predictive Analysis

For any synthesized compound, rigorous structural confirmation is essential. This section outlines the expected spectroscopic signatures for this compound, providing a benchmark for researchers to validate their experimental results.

Predicted Spectral Data

The following table summarizes the anticipated data from key spectroscopic techniques. These predictions are based on established principles of spectroscopy and data from analogous structures. [5][6][7][8][9] Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | δ (H-1, NH) | ~11.5 ppm (broad s, 1H) | Acidic N-H proton of the pyrrole ring, typically downfield and broad. [7] |

| δ (H-2) | ~7.2 ppm (t, 1H) | H-2 is adjacent to the electron-withdrawing C3-substituent and coupled to H-5 and H-4. | |

| δ (H-5) | ~6.8 ppm (t, 1H) | H-5 is adjacent to the nitrogen and coupled to H-4 and H-2. | |

| δ (H-4) | ~6.2 ppm (t, 1H) | H-4 is the most upfield proton, coupled to H-5 and H-2. [8] | |

| δ (-CONH₂) | 7.0-7.5 ppm (broad s, 2H) | Amide protons, often broad due to quadrupolar relaxation and exchange. | |

| ¹³C NMR | δ (C=O) | ~165 ppm | Typical chemical shift for a primary amide carbonyl carbon. [3] |

| δ (C-2, C-5) | 120-125 ppm | Ring carbons adjacent to the nitrogen atom. | |

| δ (C-3) | ~115 ppm | Carbon bearing the carboxamide substituent. | |

| δ (C-4) | ~108 ppm | Ring carbon at the 4-position. | |

| IR (cm⁻¹) | N-H Stretch (Amide) | 3350 & 3180 (two bands) | Symmetric and asymmetric stretching of the primary amide NH₂ group. [10] |

| N-H Stretch (Pyrrole) | ~3300 (broad) | Characteristic broad absorption for the pyrrole N-H bond. [4][7] | |

| C=O Stretch (Amide I) | ~1670 (strong) | Strong, sharp absorption typical for a primary amide carbonyl. [7][10] | |

| N-H Bend (Amide II) | ~1620 | Bending vibration of the primary amide N-H bonds. | |

| C=C Stretch (Aromatic) | 1550-1450 | Vibrations associated with the aromatic pyrrole ring. | |

| Mass Spec. | [M]⁺• | m/z = 110.05 | Molecular ion peak corresponding to the exact mass of C₅H₆N₂O. |

| | Fragments | m/z = 94, 93, 66 | Potential fragments corresponding to loss of NH₂ ([M-16]), loss of NH₃ ([M-17]), or cleavage of the pyrrole ring. |

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound should be handled with appropriate care in a laboratory setting.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [11] Table 4: GHS Hazards for this compound

| Pictogram | Signal Word | Hazard Statement |

|---|---|---|

|

Warning | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. |

| | | H335: May cause respiratory irritation. |

Recommended Handling Protocol

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles to protect against eye contact.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important heterocyclic building block. While it is a simple molecule, its strategic combination of an aromatic pyrrole core and a versatile carboxamide handle makes it an invaluable scaffold in the pursuit of new therapeutics and functional materials. This guide has provided a comprehensive overview of its core properties, from its physicochemical characteristics and a reliable synthetic strategy to a predictive analysis of its spectroscopic signature and essential safety protocols. By understanding these basic properties, researchers are better equipped to leverage this powerful scaffold in designing the next generation of innovative chemical entities.

References

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

-

Nowicka, J., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), M1833. [Link]

-

Supporting Information for various ethyl 1H-pyrrole-3-carboxylates. (Undated). [Link]

-

Chen, C.-L., et al. (Undated). Dipyrrole Carboxamide Derived Selective Ratiometric Probes for Cyanide Ion - Supporting Information. Academia Sinica. [Link]

-

ResearchGate. (2019). 1 H NMR spectra of compound 3a. Scientific Diagram. [Link]

-

Syrris. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Publication Note. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

-

ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

Syrris. (2010). Pyrrole-3-carboxylic acid derivatives. Application Note. [Link]

-

Semantic Scholar. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis. [Link]

-

ResearchGate. (2019). Upper trace: IR spectrum of 1H‐pyrrole‐3‐carbonyl azide (5) isolated in... Scientific Diagram. [Link]

-

ChemSynthesis. (2024). methyl 1H-pyrrole-3-carboxylate. [Link]

-

Ghorab, M. M., et al. (2017). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. [Link]

-

Li, C., et al. (2020). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 44(6), 2247-2255. [Link]

-

ResearchGate. (2022). The FTIR spectrum for Pyrrole. Table. [Link]

-

Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). [Link]

-

SpectraBase. (2024). 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR]. [Link]

-

National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 19067979. [Link]

-

National Center for Biotechnology Information. (2024). Pyrrole-3-carboxylic acid. PubChem Compound Summary for CID 101030. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(18), 13636-13651. [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. [Link]

-

National Center for Biotechnology Information. (2024). 1H-pyrrole-2-carboxamide. PubChem Compound Summary for CID 573553. [Link]

-

BIOSYNCE. (2024). What is the solubility of pyrrole in different solvents?. Blog. [Link]

-

National Center for Biotechnology Information. (2024). This compound, 2,5-dihydro-2,2,5,5-tetramethyl-. PubChem Compound Summary for CID 88255. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. In NIST Chemistry WebBook. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. This compound | C5H6N2O | CID 19067979 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Pyrrole-3-carboxamide: Structure, Bonding, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-3-carboxamide is a pivotal heterocyclic compound that serves as a fundamental scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, imparts a distinct reactivity profile, while the 3-carboxamide substituent provides a crucial anchor point for molecular interactions and further functionalization. This guide offers a comprehensive technical overview of the chemical structure, bonding, spectroscopic properties, synthesis, and reactivity of this compound, providing valuable insights for researchers engaged in the design and development of novel therapeutics. The pyrrole framework is a ubiquitous structural motif found in a wide range of biologically active natural products and pharmaceutically active agents.[1]

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₆N₂O, possesses a planar, five-membered aromatic ring fused to a carboxamide group.[2] The inherent aromaticity of the pyrrole ring is a consequence of the delocalization of six π-electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=1). This electron delocalization involves the four carbon atoms and the nitrogen atom, with the nitrogen lone pair participating in the aromatic system.

Orbital Hybridization and Geometry

The nitrogen and all four carbon atoms of the pyrrole ring are sp² hybridized, resulting in a planar trigonal geometry for each atom within the ring. This planarity is essential for the effective overlap of the p-orbitals, which form the delocalized π-electron system. The carboxamide group attached at the C3 position also exhibits sp² hybridization at the carbonyl carbon and nitrogen atoms, contributing to the overall planarity of the substituent.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Resonance Structures

The electronic distribution and reactivity of the pyrrole ring are best understood by examining its resonance contributors. The delocalization of the nitrogen's lone pair into the ring creates regions of high electron density at the carbon atoms, particularly at the C2 and C5 positions. This makes the pyrrole ring significantly more reactive towards electrophiles than benzene.

Diagram: Resonance Structures of the Pyrrole Ring

Sources

The Unseen Architects: A Technical Guide to the Discovery and Natural Occurrence of Pyrrole-3-Carboxamide Scaffolds

For the discerning researcher in drug development and natural product chemistry, the pyrrole ring is a familiar and welcome sight. Its unassuming five-membered aromatic structure belies a chemical versatility that has made it a cornerstone of numerous blockbuster pharmaceuticals and a recurring motif in the intricate tapestry of natural products. While much attention has been paid to the more common pyrrole-2-carboxamides, particularly those of marine origin, this in-depth guide shifts the focus to their less-explored but equally fascinating cousins: the pyrrole-3-carboxamide scaffolds. Herein, we delve into the discovery of a remarkable class of antibiotics produced by myxobacteria—the myxopyronins and corallopyronins—which, while possessing a more complex α-pyrone structure, provide a profound case study into the natural assembly of a core functionally related to the pyrrole-3-carboxamide architecture. We will explore their discovery, unique biosynthetic logic, and potent biological activity, offering a technical narrative for the seasoned scientific professional.

A Serendipitous Discovery in the Soil: The Dawn of the Myxopyronins

The story of this unique scaffold begins not in the ocean's depths, but within the complex microbial communities of the soil. In the early 1980s, researchers investigating the metabolic products of the myxobacterium Myxococcus fulvus strain Mx f50 isolated an antibiotic substance with a broad spectrum of activity against many Gram-positive and several Gram-negative bacteria.[1] This activity was attributed to two closely related compounds, which were named myxopyronin A and B.[1] These molecules represented a new class of antibiotics, and initial studies pointed towards a novel mechanism of action: the specific inhibition of bacterial RNA polymerase (RNAP).[1] This discovery was significant as it presented a new target for antibacterial drug development, distinct from the well-trodden paths of cell wall synthesis or protein translation inhibitors.

Later, a structurally related group of compounds, the corallopyronins, were isolated from another myxobacterium, Corallococcus coralloides.[2][3] The most prominent member, corallopyronin A, also demonstrated potent antibacterial activity by inhibiting bacterial RNAP.[2] These discoveries laid the groundwork for decades of research into the chemistry, biosynthesis, and therapeutic potential of this intriguing class of natural products.

The Natural Occurrence and Structural Diversity of Myxopyronins and Corallopyronins

Myxobacteria, known for their social behavior and production of a diverse array of secondary metabolites, are the exclusive natural source of myxopyronins and corallopyronins identified to date.[1][2][4] These compounds are not simple pyrrole-3-carboxamides but rather complex polyketides that incorporate a decorated α-pyrone ring system.

Table 1: Key Examples of Myxopyronin and Corallopyronin Natural Products

| Compound | Producing Organism | Key Structural Features | Reported Biological Activity |

| Myxopyronin A | Myxococcus fulvus | α-pyrone ring with a polyketide side chain | Antibacterial (inhibits RNA polymerase)[1] |

| Myxopyronin B | Myxococcus fulvus | Structurally similar to Myxopyronin A | Antibacterial (inhibits RNA polymerase)[1] |

| Corallopyronin A | Corallococcus coralloides | α-pyrone ring with a distinct polyketide side chain | Antibacterial (inhibits RNA polymerase), Anti-Wolbachial[2] |

The structural elucidation of these molecules was a significant undertaking, relying on a combination of spectroscopic techniques. The core of these molecules is an α-pyrone ring, which is assembled through a fascinating biosynthetic pathway that offers insights into how nature constructs such complex and biologically active scaffolds.

A Tale of Two Chains: The Biosynthesis of the Myxopyronin and Corallopyronin Core

The biosynthesis of myxopyronins and corallopyronins is a masterful example of enzymatic precision, involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[5][6] Unlike the biosynthesis of many simpler pyrrole natural products, the pathway to these complex molecules involves the convergence of two separate chains, often referred to as the "eastern" and "western" chains.[5][7]

The assembly of these chains is orchestrated by a series of modular enzymes encoded within a dedicated biosynthetic gene cluster.[6] Feeding studies with labeled precursors have been instrumental in deciphering the building blocks of these molecules.[6]

The Enzymatic Machinery: A Modular Assembly Line

The biosynthetic gene clusters for myxopyronin and corallopyronin are large and complex, featuring a collection of genes encoding for PKS and NRPS modules.[5][6] These modules work in a coordinated fashion to sequentially add and modify extender units to a growing polyketide chain.

A key feature of this biosynthesis is the involvement of a trans-AT PKS system, where the acyltransferase (AT) domain is a standalone enzyme that loads the extender units onto the acyl carrier protein (ACP) domains of the main PKS modules.[6]

The Grand Unification: Formation of the α-Pyrone Ring

The culmination of the biosynthetic pathway is the condensation of the eastern and western polyketide chains to form the characteristic α-pyrone ring.[5] This crucial step is catalyzed by a standalone ketosynthase (KS) domain, MxnB in the case of myxopyronin biosynthesis.[5][8] This enzyme facilitates a unique condensation reaction between the two β-ketoacyl chains, leading to the formation of the heterocyclic core.[5][8]

The diagram below illustrates a simplified model of the myxopyronin biosynthetic pathway, highlighting the convergence of the two precursor chains.

Caption: Mechanism of Action Determination Workflow

Therapeutic Potential: Beyond Antibacterial Activity

Intriguingly, the biological activity of corallopyronin A extends beyond its antibacterial properties. It has been shown to be effective against Wolbachia, a genus of endosymbiotic bacteria that are essential for the survival of filarial nematodes, the causative agents of diseases like onchocerciasis (river blindness) and lymphatic filariasis. [2]By targeting Wolbachia, corallopyronin A offers a novel therapeutic strategy for these debilitating neglected tropical diseases.

Conclusion: A Continuing Saga of Discovery

The discovery and study of the myxopyronins and corallopyronins have provided a fascinating glimpse into the chemical ingenuity of myxobacteria and the intricate enzymatic machinery they employ to construct complex, biologically active molecules. While not simple pyrrole-3-carboxamides, their biosynthesis offers a compelling model for the assembly of highly substituted heterocyclic scaffolds. The unique mechanism of action of these compounds as inhibitors of bacterial RNA polymerase continues to inspire the development of new antibacterial agents. For the dedicated researcher, the story of these soil-dwelling antibiotics serves as a powerful reminder that the natural world remains a rich and largely untapped reservoir of novel chemical architectures with the potential to address some of humanity's most pressing medical needs. The journey from a soil sample to a promising drug lead is a testament to the power of natural product discovery and the enduring importance of understanding the fundamental biosynthetic pathways that create them.

References

-

Schäberle, T. F., et al. (2015). In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis. Chemical Science, 6(8), 4789-4797. [Link]

-

Markus, A., & Kirschning, A. (2012). The total synthesis of corallopyronin A and myxopyronin B. Angewandte Chemie International Edition, 51(45), 11381-11384. [Link]

-

Irschik, H., et al. (1983). The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales). The Journal of Antibiotics, 36(12), 1651-1658. [Link]

-

Erol, Ö., et al. (2010). Biosynthesis of the myxobacterial antibiotic corallopyronin A. ChemBioChem, 11(12), 1735-1746. [Link]

-

Schiefer, A., et al. (2012). Corallopyronin A specifically targets and depletes essential obligate Wolbachia endobacteria from filarial nematodes in vivo. The Journal of Infectious Diseases, 206(1), 93-102. [Link]

-

Köhnke, J., et al. (2015). In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis. Chemical Science, 6(8), 4789-4797. [Link]

-

Cortés, J., et al. (2015). Model for myxopyronin biosynthesis based on analyses of the native producer strain Myxococcus fulvus Mx f50. ResearchGate. [Link]

-

PubChem. (n.d.). Corallopyronin A. National Center for Biotechnology Information. [Link]

-

Krome, K., et al. (2022). Pharmacology and early ADMET data of corallopyronin A, a natural product with macrofilaricidal anti-wolbachial activity in filarial nematodes. Frontiers in Tropical Diseases, 3, 946001. [Link]

-

Erol, Ö., et al. (2010). Biosynthesis of the Myxobacterial Antibiotic Corallopyronin A. ResearchGate. [Link]

-

Schäberle, T. F., et al. (2022). Corallopyronin A: antimicrobial discovery to preclinical development. Natural Product Reports, 39(8), 1512-1526. [Link]

-

Krome, K., et al. (2022). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics, 14(8), 1668. [Link]

-

Kirschning, A., & Markus, A. (2012). The Total Synthesis of Corallopyronin A and Myxopyronin B. ResearchGate. [Link]

-

Rusu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4531. [Link]

-

Li, Y., et al. (2023). Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria. ACS Chemical Biology, 18(12), 2736-2745. [Link]

-

Rusu, A., et al. (2023). Molecular structure of some natural compounds containing pyrrole heterocycle(s). ResearchGate. [Link]

-

Sucipto, H., et al. (2015). Advanced mutasynthesis studies on the natural α-pyrone antibiotic myxopyronin from Myxococcus fulvus. ChemBioChem, 16(7), 1059-1063. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Banwell, M. G., & Lan, P. (2018). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 35(3), 208-236. [Link]

-

G. S. K. K. A. De Silva, et al. (2021). Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials. ResearchGate. [Link]

-

Sucipto, H., et al. (2025). Engineering an Artificial Myxopyronin Derivative with Enhanced Metabolic Stability via Mutasynthesis. ChemRxiv. [Link]

-

Marr, M. T., et al. (2011). Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus. FEMS Microbiology Letters, 320(1), 36-42. [Link]

-

Marr, M. T., et al. (2011). Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus. ResearchGate. [Link]

-

El-Gendy, A. O. (2024). Screening and the Production of Myxopyronin A Antibiotic from different Soil Environments in Egypt. Preprints.org. [Link]

-

Kaplan, H. B. (2015). Myxococcus xanthus Growth, Development, and Isolation. Current Protocols in Microbiology, 37, 7B.1.1-7B.1.25. [Link]

-

Rusu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Reddy, T. R., et al. (2018). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 54(78), 10998-11001. [Link]

-

Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole-imidazole alkaloids. Organic & Biomolecular Chemistry, 19(12), 2603-2621. [Link]

Sources

- 1. The myxopyronins, new inhibitors of bacterial RNA synthesis from Myxococcus fulvus (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corallopyronin A Specifically Targets and Depletes Essential Obligate Wolbachia Endobacteria From Filarial Nematodes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myxococcus xanthus Growth, Development, and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the myxobacterial antibiotic corallopyronin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

The 1H-Pyrrole-3-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Significance of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is reserved for a select group of core molecular structures that are capable of binding to a variety of biological targets with high affinity, thereby exhibiting a broad spectrum of pharmacological activities. The 1H-Pyrrole-3-carboxamide core is a quintessential example of such a scaffold. Its inherent structural features—a five-membered aromatic heterocycle containing a nitrogen atom, coupled with a versatile carboxamide functional group—provide a unique combination of hydrogen bonding capabilities, hydrophobic interactions, and conformational flexibility. This guide delves into the profound biological significance of this core, offering a technical exploration of its diverse therapeutic applications, underlying mechanisms of action, and the chemical rationale that positions it as a cornerstone in contemporary drug discovery programs.

The Architectural Blueprint: Understanding the this compound Core

The this compound moiety is a five-membered aromatic heterocyclic ring with a carboxamide group at the C3 position. The pyrrole ring itself is a fundamental component of numerous natural products and pharmaceutical agents.[1][2][3] Its aromaticity and the presence of the nitrogen heteroatom allow for a range of chemical modifications, making it an ideal template for generating diverse compound libraries.[1][3][4] The carboxamide linkage provides crucial hydrogen bond donor and acceptor sites, which are instrumental in molecular recognition and binding to biological targets. This combination of features underpins the scaffold's ability to engage with a wide array of proteins and enzymes.

A Multifaceted Warrior: Anticancer Applications of the this compound Core

The this compound scaffold has proven to be exceptionally fruitful in the development of novel anticancer agents, targeting various hallmarks of cancer.[5]

Targeting the Kinome: Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. The this compound core is a key structural element in several kinase inhibitors.

-

Sunitinib: Perhaps the most prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A key intermediate in its synthesis is N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, highlighting the core's importance in constructing potent kinase inhibitors.[6]

-

Cdc7 Kinase Inhibition: Derivatives of 5-heteroaryl-3-carboxamido-2-substituted pyrroles have been identified as novel prototypes for Cdc7 kinase inhibitors, which are involved in the initiation of DNA replication and are attractive targets in oncology.[2][7]

-

EGFR and VEGFR Inhibition: Certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor growth, proliferation, and angiogenesis.[8]

Epigenetic Modulation: EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, where it silences tumor suppressor genes.[9] A novel series of this compound derivatives carrying a pyridone fragment has been developed as potent EZH2 inhibitors.[9] One such compound, DM-01, demonstrated a significant ability to reduce the cellular levels of H3K27 trimethylation, a downstream marker of EZH2 activity, and increase the expression of the tumor suppressor gene DIRAS3.[9]

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them a validated target for cancer chemotherapy.[10][11] Novel pyrrole-based carboxamides have been reported as potent anticancer agents that interfere with microtubule dynamics by inhibiting tubulin polymerization.[10][11] This action leads to a robust arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells.[10][11]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target | Representative Compound | Activity (IC50/EC50) | Cancer Cell Line(s) | Reference |

| Pyrrole-3-carboxamides | EZH2 | DM-01 | Not specified | K562, A549 | [9] |

| Pyrrole-based Carboxamides | Tubulin | CA-61, CA-84 | <25 µM | Breast, Lung, Prostate | [10] |

| Pyridopyrrolopyrimidines | SARS-CoV-2 Mpro | Compound 29 | >90% inhibition at 10 µM | Vero E6 | [12] |

| Pyrrolo-imidazole derivatives | Not specified | Not specified | 0.062 µM | Pancreatic cancer cells | [5] |

Combating Microbial Threats: The Antimicrobial Potential of the this compound Core

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The this compound scaffold has emerged as a promising foundation for the development of novel antibacterial and antitubercular drugs.[1]

Broad-Spectrum Antibacterial Activity

Numerous studies have demonstrated the antibacterial activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria.[1][13] For instance, certain O-acyloximes of 4-formylpyrrole derivatives have shown activity against Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus epidermidis with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 µg/mL.[1] Fused heterocyclic systems, such as pyrrolo-pyrimidines derived from 2-amino-1H-pyrrole-3-carboxamides, also exhibit significant antibacterial properties.[1][14]

Targeting Drug-Resistant Tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge, particularly with the emergence of drug-resistant strains. The 1H-pyrrole-2-carboxamide scaffold has been instrumental in the design of novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[15] MmpL3 is an essential transporter protein responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.[15] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance anti-TB activity, with some compounds exhibiting potent activity (MIC < 0.016 µg/mL) against drug-resistant strains.[15]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism(s) | Activity (MIC) | Reference |

| O-acyloximes of 4-formylpyrroles | P. mirabilis, P. aeruginosa, S. epidermidis | 7.81-125 µg/mL | |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis (drug-resistant) | < 0.016 µg/mL | |

| 3-(pyrrol-4-yl)acrylamides | Staphylococcus aureus MR, S. epidermidis MS | High activity (amide 3f) | [13] |

Quelling the Fire: Anti-inflammatory and Other Biological Activities

Beyond its roles in fighting cancer and microbial infections, the this compound core demonstrates a wider therapeutic reach.

Anti-inflammatory Effects via COX Inhibition

Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Inspired by pyrrole-based NSAIDs like tolmetin, researchers have designed novel this compound derivatives as dual inhibitors of COX-1 and COX-2.[16] These compounds hold promise for the development of new anti-inflammatory agents with potentially improved safety profiles.[16]

Antiviral Activity

The versatility of the pyrrole-carboxamide scaffold extends to antiviral drug discovery.

-

Hepatitis C Virus (HCV): Pyrazole-carboxamide derivatives containing a pyrrole moiety have been identified as a new class of HCV inhibitors that act by suppressing cyclooxygenase-2.[17]

-

Hepatitis B Virus (HBV): 1H-pyrrole-2-carbonyl substituted pyrrolidine derivatives have been designed as potent HBV capsid assembly modulators.[18]

-

SARS-CoV-2: Carboxamide-linked pyridopyrrolopyrimidines have shown promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral life cycle.[12][19]

Central Nervous System (CNS) Applications

The 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been developed as a novel framework for 5-HT6 receptor inverse agonists with potential cognition-enhancing activity, suggesting its utility in treating cognitive deficits.[20][21]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is often achievable through versatile and efficient multi-component reactions.

General Synthetic Workflow

A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound, nitromethane, an amine, and a substituted aldehyde.[22] This one-pot synthesis allows for the rapid generation of a diverse library of substituted pyrrole derivatives.

Caption: Generalized one-pot synthesis of this compound derivatives.

Representative Experimental Protocol: In Vitro Anticancer Assay (MTS Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of newly synthesized this compound derivatives against cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., K562, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its remarkable versatility, stemming from its unique structural and electronic properties, has enabled the development of a plethora of biologically active compounds across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. The continued exploration of this scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The journey of the this compound core from a simple heterocyclic building block to a central element in life-saving medicines is a testament to the power of rational drug design and the enduring quest for novel therapeutic solutions.

References

- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). PubMed Central.

- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (2020). New Journal of Chemistry.

- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). RAIJMR.

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). PubMed Central.

- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (n.d.). PubMed Central.

- Synthesis, characterization and antimicrobial activity of novel pyrrole derivatives. (n.d.).

- Synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)acrylamide derivatives. (n.d.). Semantic Scholar.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.

- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed.

- New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. (2015). PubMed.

- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (n.d.). PubMed Central.

- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2021). ACS Publications.

- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. (2024). ResearchGate.

- In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (n.d.). NIH.

- Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.

- Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. (n.d.). NIH.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace.

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025). ResearchGate.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands.

- Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2025). ResearchGate.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). Semantic Scholar.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed.

- Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central.

- Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. (2015). R Discovery.

- In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. (2022). RSC Publishing.

- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][22]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PubMed Central. Retrieved from

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing.

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). MDPI.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. [PDF] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics | Semantic Scholar [semanticscholar.org]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)acrylamide derivatives | Semantic Scholar [semanticscholar.org]

- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. raijmr.com [raijmr.com]

The Alchemist's Guide to Aromaticity: A Technical Primer on the Synthesis of Pyrrole Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural heart of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, contributing to the biological activity of blockbuster drugs like Atorvastatin (Lipitor®) and numerous compounds in clinical development.[2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing functionalized pyrrole derivatives. Moving beyond a simple recitation of named reactions, we delve into the mechanistic underpinnings that dictate reaction outcomes, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for classical and modern synthetic routes are presented, supported by quantitative data and visual workflows, to empower researchers in the rational design and practical synthesis of novel pyrrole-containing entities.

The Strategic Importance of the Pyrrole Scaffold in Drug Discovery

The five-membered aromatic heterocycle known as pyrrole is a recurring motif in molecules that modulate biological systems.[4] From the life-sustaining core of heme and chlorophyll to a wide array of alkaloids and marine natural products, nature has repeatedly leveraged the pyrrole scaffold.[5] In the pharmaceutical realm, this ring system is integral to drugs targeting a wide spectrum of diseases, including anti-inflammatory, anti-cancer, and cholesterol-lowering agents.[6][7]

The utility of pyrrole in medicinal chemistry stems from several key features:

-

Aromaticity and Electron Richness: The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating an electron-rich ring that is susceptible to electrophilic substitution, yet with distinct reactivity patterns compared to benzene. This allows for controlled functionalization.

-

Hydrogen Bonding Capability: The N-H proton can act as a hydrogen bond donor, a critical interaction for molecular recognition at enzyme active sites and receptors. The nitrogen atom itself can also serve as a hydrogen bond acceptor.

-

Structural Versatility: The pyrrole ring can be substituted at multiple positions, allowing for the precise spatial arrangement of pharmacophoric groups to optimize binding affinity and selectivity.

This guide focuses on the practical synthesis of this vital scaffold, providing the foundational knowledge required to construct diverse pyrrole libraries for drug discovery programs.

Foundational Syntheses: The Classical Routes

The "classical" methods for pyrrole synthesis have remained staples in the organic chemist's toolbox for over a century, a testament to their reliability and broad applicability. Understanding these reactions is fundamental to any discussion of pyrrole chemistry.

The Paal-Knorr Synthesis: The Archetypal 1,4-Dicarbonyl Cyclization

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[10][11]

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups. The choice of acidic or neutral conditions is critical; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8] The key mechanistic step is the intramolecular cyclization of the hemiaminal intermediate, which is often the rate-determining step.[11] Subsequent dehydration drives the reaction to completion, forming the stable aromatic pyrrole ring.

Sources

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution of the Pyrrole Ring

This guide provides an in-depth exploration of the electronic structure, reactivity, and electrophilic substitution reactions of the pyrrole ring. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of pyrrole chemistry.

The Electronic Architecture and Aromaticity of Pyrrole: The Basis of its High Reactivity

Pyrrole is a five-membered aromatic heterocycle that plays a crucial role in the chemistry of living organisms, forming the core of vital structures like heme and chlorophyll.[1] Its aromaticity is a key determinant of its chemical behavior. The pyrrole ring is a planar, cyclic system with a continuous array of overlapping p-orbitals.[2] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[2] This results in a total of six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[2]

The delocalization of the nitrogen's lone pair into the ring has profound consequences for pyrrole's reactivity. It increases the electron density at the carbon atoms, making the ring significantly more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene.[3][4] In fact, pyrrole is so reactive that it is often compared to activated benzene derivatives like aniline or phenol. This high electron density also makes the pyrrole ring prone to polymerization, especially under strongly acidic conditions.[5][6]

The relative reactivity of five-membered heterocycles towards electrophilic substitution follows the order: pyrrole > furan > thiophene > benzene.[2][4][7] This trend is inversely related to the electronegativity of the heteroatom and its ability to donate its lone pair to the aromatic system. Nitrogen, being less electronegative than oxygen, donates its lone pair more readily, making pyrrole the most reactive in this series.[4]

Regioselectivity in Electrophilic Aromatic Substitution: The Preference for the α-Position (C2)

Electrophilic substitution on the pyrrole ring predominantly occurs at the α-position (C2 or C5) rather than the β-position (C3 or C4).[7][8] This regioselectivity can be rationalized by examining the stability of the carbocation intermediates (σ-complexes) formed during the reaction.

Attack of an electrophile at the C2 position results in a carbocation intermediate that can be stabilized by three resonance structures, allowing the positive charge to be delocalized over three atoms, including the nitrogen atom.[7][8] In contrast, attack at the C3 position yields an intermediate that is stabilized by only two resonance structures.[7][8] The greater delocalization of the positive charge in the intermediate formed from C2 attack makes it more stable, thus lowering the activation energy for this pathway.[7][8] Consequently, electrophilic substitution at the α-position is the kinetically favored process.

Substitution at the C3 position generally only occurs when both α-positions are blocked.[9] However, specific strategies involving directing groups or specialized reagents can be employed to achieve C3 functionalization.[8][10][11]

dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of Electrophilic Attack on Pyrrole.Key Electrophilic Substitution Reactions of Pyrrole

Due to its high reactivity, electrophilic substitution reactions on pyrrole are often carried out under mild conditions to prevent polymerization and other side reactions.

Nitration

The direct nitration of pyrrole with strong acids like a mixture of nitric and sulfuric acid leads to extensive polymerization and decomposition.[5][12] Therefore, milder nitrating agents are required. The most common method for the mononitration of pyrrole is the use of nitric acid in acetic anhydride at low temperatures, which generates acetyl nitrate in situ as the active electrophile.[9][12] This reaction predominantly yields 2-nitropyrrole, with small amounts of the 3-nitro isomer.[12]

Quantitative Data for Nitration of 1-Substituted Pyrroles:

| 1-Substituent | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) |

| H | ~80 | ~20 |

| Methyl | Increased proportion of 3-nitro | Increased proportion of 3-nitro |

| t-Butyl | Further increased proportion of 3-nitro | Further increased proportion of 3-nitro |

Note: The ratio of isomers is influenced by the steric bulk of the N-substituent.[12]

Sulfonation

Similar to nitration, direct sulfonation with fuming sulfuric acid is not feasible for pyrrole.[5] A stable and mild sulfonating agent is the sulfur trioxide-pyridine complex (Py·SO₃).[5][9] The reaction is typically carried out in pyridine or dichloroethane at elevated temperatures to afford pyrrole-2-sulfonic acid.[9] Interestingly, some studies suggest that under certain conditions, sulfonation with the pyridine-SO₃ complex can lead to the 3-sulfonated product as the major isomer.[13][14] This highlights the importance of carefully controlled reaction conditions in determining the regiochemical outcome.

Halogenation

The high reactivity of pyrrole makes its direct halogenation with elemental halogens (Cl₂, Br₂, I₂) difficult to control, often leading to polyhalogenated products.[9] Milder halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) are preferred for achieving monohalogenation.[15] The regioselectivity can be influenced by the N-substituent and the reaction conditions. For instance, N-substituted pyrroles can be selectively halogenated at the para-position to the substituent.[16]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position.[1][3][17] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][17] The Vilsmeier-Haack reaction is a valuable alternative to Friedel-Crafts acylation for formylation, as formyl chloride is unstable.[17] The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol for Vilsmeier-Haack Formylation of Pyrrole:

A detailed and reliable procedure for the synthesis of pyrrole-2-carboxaldehyde (2-formylpyrrole) is available in Organic Syntheses.[18] The key steps are as follows:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride is added to N,N-dimethylformamide at a low temperature (10-20 °C) in an ice bath.

-

Addition of Pyrrole: The reaction mixture is diluted with a solvent like ethylene dichloride, and a solution of pyrrole is added slowly while maintaining a low temperature (around 5 °C).

-

Reaction: The mixture is then heated to reflux for a short period.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed by the addition of an aqueous solution of sodium acetate.

-

Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

This procedure typically provides a high yield (78-79%) of the desired 2-formylpyrrole.[18] The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily controlled by steric factors.[19][20]

dot graph Vilsmeier_Haack { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow of the Vilsmeier-Haack Formylation.Friedel-Crafts Acylation

Friedel-Crafts acylation of pyrrole can be achieved, but it requires careful selection of reagents and conditions due to the ring's sensitivity to strong Lewis acids (like AlCl₃), which can cause polymerization.[9] Acylation can often be performed with acetic anhydride at high temperatures without a catalyst.[9] When a catalyst is necessary, milder Lewis acids are preferred. The acylation of N-substituted pyrroles can lead to a mixture of 2- and 3-acyl products, with the regioselectivity being influenced by the nature of the acylating agent and the catalyst.

The Challenge of Acid-Catalyzed Polymerization

A significant challenge in the chemistry of pyrrole is its propensity to polymerize under acidic conditions.[5] The mechanism involves the protonation of the pyrrole ring, which disrupts its aromaticity and generates a reactive electrophile. This protonated pyrrole can then be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, often as an insoluble "pyrrole black".[5][6] This is why electrophilic substitution reactions on pyrrole must be conducted under carefully controlled, often neutral or mildly acidic, conditions.

dot graph Polymerization { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Acid-Catalyzed Polymerization of Pyrrole.Conclusion

The pyrrole ring is a versatile and highly reactive aromatic system of immense importance in medicinal chemistry and materials science. Its high electron density, a consequence of the nitrogen lone pair's participation in the aromatic sextet, makes it exceptionally reactive towards electrophiles. This reactivity, however, must be carefully managed to avoid acid-catalyzed polymerization. The pronounced regioselectivity for electrophilic attack at the C2 position is a key feature of pyrrole chemistry, dictated by the superior resonance stabilization of the corresponding reaction intermediate. A thorough understanding of these fundamental principles is essential for the successful design and execution of synthetic strategies involving the functionalization of the pyrrole nucleus, enabling the development of novel pharmaceuticals and advanced materials.

References

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

-

Rajput, S. S., & Chaudhari, S. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available from: [Link]

-

Jones, R. A., & Rees, C. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2251-2254. Available from: [Link]

-

Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Available from: [Link]

-

MDPI. A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Available from: [Link]

-

Química Organica.org. Pyrrole polymerization. Available from: [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link]

-

Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available from: [Link]

-

Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Available from: [Link]

-

ResearchGate. Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity. Available from: [Link]

-

ResearchGate. Literature reports on pyrrole C3‐alkenylation and our hypothesis. Available from: [Link]

-

Química Organica.org. Vilsmeier formylation of pyrrole. Available from: [Link]

-

Organic Syntheses. 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Available from: [Link]

-

ResearchGate. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Available from: [Link]

-

Journal of the American Chemical Society. β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Available from: [Link]

-

Journal of Materials Chemistry. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Available from: [Link]

-

PubMed. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

-

PubMed. Recent Advances in Functionalization of Pyrroles and their Translational Potential. Available from: [Link]

-

ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

-

ResearchGate. C3 selective nitration of pyrrole. Available from: [Link]

-

Indian Academy of Sciences. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Available from: [Link]

-

National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

Organic Syntheses. Pyrrole. Available from: [Link]

-

Filo. Nitration is an important example for aromatic electrophilic substitution. Available from: [Link]

-

ResearchGate. Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. Available from: [Link]

-

Organic Syntheses. 3-OXOCYCLOHEX-1-ENECARBONITRILE. Available from: [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available from: [Link]

-

ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields.... Available from: [Link]

-

Kobe University Repository. Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent. Available from: [Link]

-

Vassar College Digital Window. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

-

ResearchGate. Sulphonation of pyrrole & derivatives. Available from: [Link]

-

ResearchGate. The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

Organic Syntheses. PYRROLE-2-CARBOXALDEHYDE. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic & Biomolecular Chemistry. Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Available from: [Link]

-

International Journal of Chemistry. Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. Available from: [Link]

-

Semantic Scholar. The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation. Available from: [Link]

-

National Institutes of Health. Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. Available from: [Link]

-

Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. Available from: [Link]

-

Organic Syntheses. 2-BROMOPYRIDINE. Available from: [Link]

-

Heterocyclic Compounds. Available from: [Link]

Sources

- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Pyrrole polymerization [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. uop.edu.pk [uop.edu.pk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step | De Rosa | International Journal of Chemistry | CCSE [ccsenet.org]

- 16. Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chemtube3d.com [chemtube3d.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. scribd.com [scribd.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1H-Pyrrole-3-carboxamides

Introduction: The Versatility of the 1H-Pyrrole-3-carboxamide Scaffold in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its prevalence in biologically active compounds stems from its unique combination of electronic properties, synthetic tractability, and its ability to engage in various intermolecular interactions with biological targets.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of substituted 1H-pyrrole-3-carboxamides, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile heterocyclic system. A thorough understanding of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its success as a drug candidate.

Physicochemical Properties: Tailoring the Molecule for Biological Success

The journey of a drug from administration to its site of action is governed by a delicate interplay of its physicochemical properties. For substituted 1H-pyrrole-3-carboxamides, strategic modification of substituents on the pyrrole ring and the carboxamide moiety allows for the fine-tuning of these critical parameters.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can present significant challenges during formulation.[2] The solubility of substituted 1H-pyrrole-3-carboxamides is influenced by a combination of factors including crystal lattice energy, lipophilicity, and the presence of ionizable groups.

Experimental Protocol: Kinetic Solubility Assay

A common high-throughput method to assess the aqueous solubility of discovery compounds is the kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-